EGTA acetoxymethyl ester

准备方法

合成路线和反应条件

EGTA AM 是通过将 EGTA 与乙酰氧甲基基团酯化而合成的。该反应通常涉及在三乙胺等碱的存在下使用乙酰氧甲基氯。 反应在无水条件下进行,以防止酯基水解 .

工业生产方法

EGTA AM 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高产率和纯度。 然后,产物通过重结晶或色谱等技术进行纯化 .

化学反应分析

反应类型

EGTA AM 主要进行水解,释放 EGTA 和乙酰氧甲基基团。 这种水解可以在生理条件下发生,使得 EGTA AM 适用于细胞内应用 .

常用试剂和条件

EGTA AM 的水解通常在生理 pH 的水溶液中进行。 细胞中酯酶的存在也可以促进该反应 .

形成的主要产物

科学研究应用

Calcium Signaling Studies

EGTA-AM is extensively used in studies focusing on calcium signaling pathways. For example, it has been employed to investigate the effects of intracellular calcium on cellular processes such as apoptosis and muscle contraction. A study demonstrated that loading cells with 10 μM EGTA-AM significantly reduced intracellular levels, thereby elucidating the role of calcium in cellular responses to various stimuli .

Neurobiology

In neurobiology, EGTA-AM has been used to explore synaptic plasticity and neuronal excitability. Research has shown that depolarization in the absence of (using solutions containing EGTA) can induce long-term potentiation (LTP) in sensory neurons, suggesting that other signaling pathways may also contribute to synaptic changes independent of calcium influx .

Cell Viability and Toxicity Studies

EGTA-AM has been applied in studies assessing cell viability under conditions of oxidative stress or hypoxia. For instance, it was found that the use of EGTA-AM reduced sodium overload and hepatocyte death induced by hypoxia or treatment with toxic agents like menadione . This highlights its potential as a protective agent in cellular stress responses.

Comparative Data on Applications

| Application Area | Effect Observed | Reference |

|---|---|---|

| Calcium Signaling | Reduced intracellular levels | |

| Neurobiology | Induced long-term potentiation (LTP) | |

| Cell Viability | Decreased hepatocyte death under stress |

Study on Calcium Homeostasis

In a study examining the role of calcium homeostasis in hepatocytes, researchers utilized EGTA-AM to demonstrate that intracellular chelation of can mitigate sodium overload during ATP depletion. This study provided insights into the interplay between sodium and calcium ions in cell survival mechanisms .

Investigation of Alzheimer's Disease Mechanisms

Another significant application involved using EGTA-AM to explore the effects of presenilin 2 mutations linked to familial Alzheimer's disease on autophagy processes. The study revealed that mutated presenilins could alter intracellular dynamics, impacting autophagic flux and contributing to neurodegeneration .

作用机制

EGTA AM 通过被动扩散进入细胞并进行水解释放 EGTA 来发挥作用。然后 EGTA 螯合细胞内钙离子,降低其浓度。 这种螯合作用会影响细胞内各种钙依赖性过程和途径 .

相似化合物的比较

类似化合物

EDTA(乙二胺四乙酸): 与 EGTA 类似,EDTA 是一种螯合剂,但其金属离子亲和力范围更广.

BAPTA(1,2-双(邻氨基苯氧基)乙烷-N,N,N',N'-四乙酸): 与 EGTA 相比,BAPTA 是另一种钙螯合剂,具有更快的结合动力学.

EGTA AM 的独特性

EGTA AM 的独特性在于其膜渗透性,使其可用于细胞内应用。 这使得它特别适用于涉及细胞内钙动力学的研究 .

生物活性

EGTA acetoxymethyl ester (EGTA-AM) is a cell-permeable derivative of the calcium chelator EGTA (ethylene glycol tetraacetic acid). Its ability to penetrate cell membranes and subsequently release EGTA intracellularly makes it a valuable tool in various biological research applications, particularly in studies involving calcium signaling.

- Molecular Formula : C26H40N2O18

- Molecular Weight : 668.6 g/mol

- CAS Number : 99590-86-0

- Solubility : Soluble in DMSO

- Purity : >90%

EGTA-AM functions by entering cells and being hydrolyzed by intracellular esterases to release EGTA. This process effectively reduces intracellular calcium levels, allowing researchers to study the effects of calcium depletion on various cellular processes. The slow chelating dynamics of EGTA-AM enable sustained calcium chelation, which is crucial for long-term experiments.

Calcium Chelation

EGTA-AM is primarily utilized for its ability to chelate calcium ions. Studies have shown that at a concentration of 50 μM, EGTA-AM significantly reduces asynchronous excitatory postsynaptic currents (aEPSC) to approximately 58.9% of control levels, demonstrating its effectiveness in modulating synaptic transmission through calcium chelation .

Cell Signaling Studies

- Neuronal Signaling : Research indicates that EGTA-AM can be used to dissect the roles of calcium in neurotransmitter release and synaptic plasticity. For instance, it has been employed to study cholinergic and glutamatergic transmission at synapses in the rat brain .

- Apoptosis and Cell Cycle Regulation : EGTA-AM has been implicated in studies related to apoptosis and cell cycle regulation by affecting calcium-dependent signaling pathways . The modulation of intracellular calcium levels can influence various cellular responses, including cell survival and proliferation.

- Inflammation and Immune Response : The compound has also been explored for its role in inflammation and immune responses, where calcium signaling plays a critical part in the activation of immune cells .

Study on Neuronal Transmission

In a study by Li et al., the effects of EGTA-AM on cholinergic transmission were evaluated. The results indicated that application of EGTA-AM led to a marked reduction in excitatory postsynaptic currents, suggesting that intracellular calcium levels are crucial for neurotransmitter release at these synapses .

Apoptotic Pathways

Another investigation focused on the role of calcium in apoptosis, where EGTA-AM was used to demonstrate that lowering intracellular calcium could inhibit apoptotic signaling pathways. This highlights the potential therapeutic applications of EGTA-AM in conditions where apoptosis is dysregulated, such as cancer .

Summary Table of Biological Activities

属性

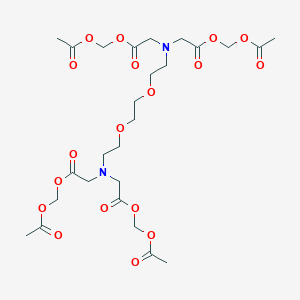

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXVFXIDHCCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00244144 | |

| Record name | Egta acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99590-86-0 | |

| Record name | Egta acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Egta acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does EGTA-AM enter cells and exert its calcium chelating effect?

A1: EGTA-AM is a membrane-permeant derivative of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). The acetoxymethyl ester groups allow it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active EGTA molecule within the cytoplasm. EGTA, with its high affinity for Ca2+, effectively binds free intracellular Ca2+, thus buffering its concentration [, , , ].

Q2: What is the difference in the effects of EGTA-AM compared to extracellular calcium chelators like EGTA?

A2: While extracellular EGTA chelates Ca2+ in the extracellular space, EGTA-AM specifically buffers intracellular Ca2+. This distinction allows researchers to dissect the roles of intra- and extracellular Ca2+ signaling in various cellular processes [, ].

Q3: How does EGTA-AM impact synaptic transmission?

A3: EGTA-AM, by buffering presynaptic Ca2+ transients, significantly affects synaptic transmission. It can reduce the amplitude and prolong the decay of Ca2+ transients, leading to changes in both synchronous and asynchronous neurotransmitter release [, , , ].

Q4: Can EGTA-AM affect spontaneous activity in neurons?

A4: Yes, studies show EGTA-AM can inhibit spontaneous miniature outward currents (SMOCs) in neurons, indicating a role of intracellular Ca2+ release in their generation []. Additionally, EGTA-AM can block asynchronous GABA release induced by tetanic stimulation in cultured hippocampal neurons [].

Q5: How does EGTA-AM impact long-term potentiation (LTP)?

A5: Research suggests that postinduction application of EGTA-AM can impair the establishment of late-phase LTP (L-LTP) in the developing visual system of Xenopus laevis tadpoles. This highlights the importance of postinduction NMDAR/Ca2+ signaling for L-LTP [].

Q6: What is the role of EGTA-AM in studying calcium-dependent cellular processes?

A6: By chelating intracellular Ca2+, EGTA-AM serves as a valuable tool for investigating the role of Ca2+ in various cellular processes, including:

- Muscle contraction and relaxation: []

- Cell death pathways: []

- Gap junctional intercellular communication: []

- Hormone and neurotransmitter release: [, ]

- Regulation of synaptic plasticity: [, , ]

Q7: Does EGTA-AM have differential effects in young and aged neurons?

A7: Interestingly, EGTA-AM exhibits differential effects on synaptic transmission in young and aged hippocampal neurons. While it has minimal effects in young slices, it enhances field EPSPs in aged slices, suggesting age-related alterations in intracellular Ca2+ regulation [].

Q8: Can EGTA-AM be used to study the role of calcium in cell death?

A8: Yes, studies have shown that chelating intracellular Ca2+ with EGTA-AM can protect cells from oxidant-induced death []. This protection might be linked to Bcl-2's ability to modulate intracellular Ca2+ homeostasis and increase mitochondrial Ca2+ storage capacity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。